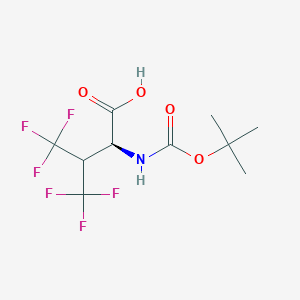

n-Boc-hexafluorovaline

概要

説明

Synthesis Analysis

An efficient and sustainable method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .Molecular Structure Analysis

The molecular structure of n-Boc-hexafluorovaline is represented by the formula C10H13F6NO4.Chemical Reactions Analysis

N-Boc deprotection is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis

The chemistry of a biomaterial directly contributes to its interaction with biological environments . A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described .科学的研究の応用

N-Boc Protection of Amines

The n-Boc-hexafluorovaline is used in the N-Boc protection of amines . This process involves the protection of structurally diverse amines under ultrasound irradiation . The N-Boc protection is achieved in excellent isolated yield in a short reaction time at room temperature . This method is advantageous due to its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .

Green Chemistry

The N-Boc protection of amines using n-Boc-hexafluorovaline is considered a green chemistry approach . This method is environmentally friendly as it does not require any auxiliary substances .

Stability and Resistance

The N-Boc group, which includes n-Boc-hexafluorovaline, is known for its extreme stability and resistance to basic and nucleophilic conditions . This makes it a valuable tool in various chemical transformations .

Use in Pharmaceutical Compounds

Fluorinated compounds, including n-Boc-hexafluorovaline, are increasingly being used in pharmaceutical compounds . Fluorine substitution imparts specific pharmacological properties that are needed to achieve efficacy against diseases .

Reusable Catalyst

n-Boc-hexafluorovaline can be used as a reusable catalyst in the N-Boc protection of various structurally different aryl, aliphatic, and heterocyclic amines . This process is efficient and rapid, and can be performed under solvent-free conditions at ambient temperature .

Environmental Impact

There is increasing awareness of the environmental impact of fluorinated compounds, including n-Boc-hexafluorovaline . These compounds are persistent in the environment due to their stability . This has led to calls for further restrictions on their use .

作用機序

Target of Action

n-Boc-hexafluorovaline is a derivative of hexafluorovaline, which is an amino acid. The primary targets of this compound are the amino groups in various biologically active compounds . The tert-butoxycarbonyl (Boc) group in n-Boc-hexafluorovaline serves as a protective group for these amino groups .

Mode of Action

The mode of action of n-Boc-hexafluorovaline involves the protection of amino groups in various compounds. The Boc group in the compound provides stability against a wide range of nucleophilic reagents and alkaline reaction conditions . This protective group can be easily introduced and removed under a variety of conditions .

Biochemical Pathways

The biochemical pathways involving n-Boc-hexafluorovaline primarily revolve around the protection and deprotection of amino groups, especially in peptide chemistry . The Boc group in the compound is resistant to racemization during peptide synthesis, making it applicable in multistep reactions .

Pharmacokinetics

The compound’s protective group can be easily introduced and removed, suggesting that it may have good bioavailability .

Result of Action

The result of the action of n-Boc-hexafluorovaline is the successful protection of amino groups in various compounds. This protection allows for selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .

Action Environment

The action of n-Boc-hexafluorovaline can be influenced by various environmental factors. For instance, the compound’s protective group can be introduced and removed under a variety of conditions . Furthermore, the compound’s protection of amino groups can be achieved under ultrasound irradiation and in a short reaction time at room temperature .

Safety and Hazards

将来の方向性

More efforts must be stepwise tightened to make Boc removal practical, clean, and minimize any potential impact . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields . The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

特性

IUPAC Name |

(2S)-4,4,4-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F6NO4/c1-8(2,3)21-7(20)17-4(6(18)19)5(9(11,12)13)10(14,15)16/h4-5H,1-3H3,(H,17,20)(H,18,19)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHFSDGXBRYNQG-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C(F)(F)F)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(C(F)(F)F)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F6NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

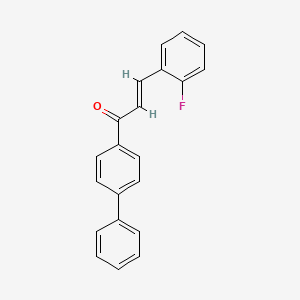

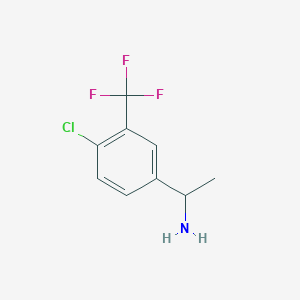

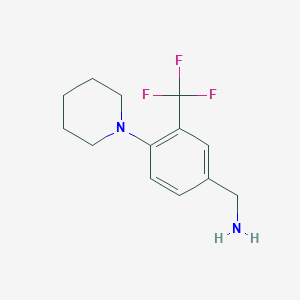

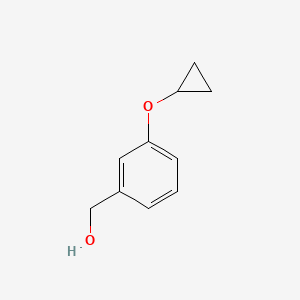

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B3081169.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3081198.png)

![1-{[(3-Methylphenyl)amino]carbonyl}proline](/img/structure/B3081200.png)

![Methyl 9-methyl-11-oxo-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraene-13-carboxylate](/img/structure/B3081224.png)

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B3081239.png)

![3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid](/img/structure/B3081273.png)